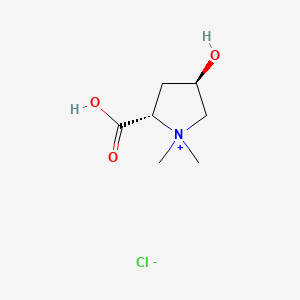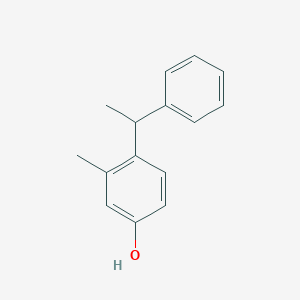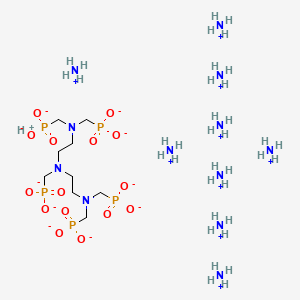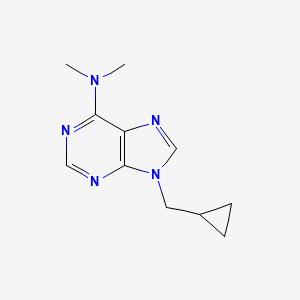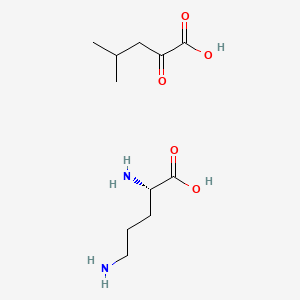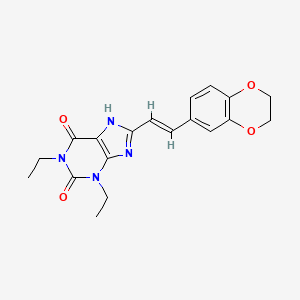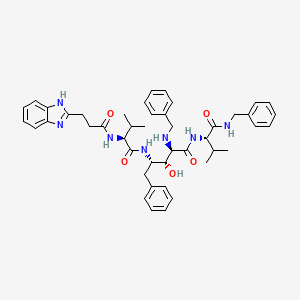
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((2-benzimidazolyl)propanoyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((2-benzimidazolyl)propanoyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((2-benzimidazolyl)propanoyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as amination, acylation, and hydroxylation. Each step must be carefully controlled to ensure the correct stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This could include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((2-benzimidazolyl)propanoyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its interactions with biological molecules can be studied to understand its effects on cellular processes.
Medicine: It may have therapeutic potential, either as a drug candidate or as a tool for studying disease mechanisms.
Industry: Its unique properties could make it useful in the development of new materials or industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((2-benzimidazolyl)propanoyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved would depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((2-benzimidazolyl)propanoyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine: A similar compound lacking the benzylamide group.
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((2-benzimidazolyl)propanoyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine methylamide: A similar compound with a methylamide group instead of a benzylamide group.
Uniqueness
The uniqueness of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((2-benzimidazolyl)propanoyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Propiedades
Número CAS |
161186-50-1 |
|---|---|
Fórmula molecular |
C45H55N7O5 |
Peso molecular |
774.0 g/mol |
Nombre IUPAC |
(2R,3R,4S)-4-[[(2S)-2-[3-(1H-benzimidazol-2-yl)propanoylamino]-3-methylbutanoyl]amino]-2-(benzylamino)-N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]-3-hydroxy-5-phenylpentanamide |
InChI |
InChI=1S/C45H55N7O5/c1-29(2)39(43(55)47-28-33-20-12-7-13-21-33)52-45(57)41(46-27-32-18-10-6-11-19-32)42(54)36(26-31-16-8-5-9-17-31)50-44(56)40(30(3)4)51-38(53)25-24-37-48-34-22-14-15-23-35(34)49-37/h5-23,29-30,36,39-42,46,54H,24-28H2,1-4H3,(H,47,55)(H,48,49)(H,50,56)(H,51,53)(H,52,57)/t36-,39-,40-,41+,42+/m0/s1 |
Clave InChI |
BLVVJSRDNWIWLI-NSVHCVEYSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)CCC4=NC5=CC=CC=C5N4 |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC(C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)CCC4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



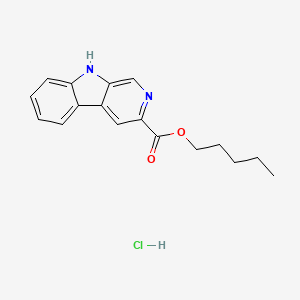
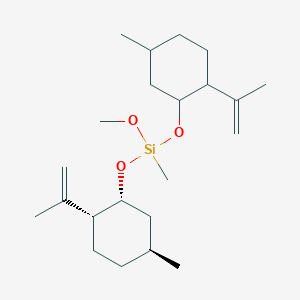
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)


